molecular formula C₁₈H₂₅NO₁₂ B1139658 4-Nitrophenyl 2-O-(a-L-fucopyranosyl)-a-D-galactopyranoside CAS No. 383417-46-7

4-Nitrophenyl 2-O-(a-L-fucopyranosyl)-a-D-galactopyranoside

Cat. No.: B1139658
CAS No.: 383417-46-7
M. Wt: 447.39
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

4-Nitrophenyl 2-O-(α-L-fucopyranosyl)-α-D-galactopyranoside primarily targets glycosidases , specifically fucosidases and galactosidases . These enzymes are crucial in the hydrolysis of glycosidic bonds in complex carbohydrates, playing a significant role in various biological processes, including cellular communication and metabolism .

Mode of Action

The compound acts as a substrate for fucosidases and galactosidases. Upon binding to the active site of these enzymes, it undergoes enzymatic hydrolysis, resulting in the cleavage of the glycosidic bond. This reaction releases 4-nitrophenol, which can be quantitatively measured due to its distinct absorbance properties, thereby allowing the assessment of enzyme activity .

Biochemical Pathways

The hydrolysis of 4-Nitrophenyl 2-O-(α-L-fucopyranosyl)-α-D-galactopyranoside affects the lysosomal degradation pathway . This pathway is essential for breaking down complex carbohydrates into simpler molecules that can be utilized or excreted by the cell. Disruptions in this pathway can lead to lysosomal storage disorders, highlighting the importance of studying these enzymatic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 2-O-(a-L-fucopyranosyl)-a-D-galactopyranoside typically involves the glycosylation of 4-nitrophenol with a suitable glycosyl donor, such as a fucosylated galactose derivative. The reaction is often catalyzed by a Lewis acid or a glycosyltransferase enzyme under controlled conditions to ensure regioselectivity and stereoselectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.

Properties

IUPAC Name

(2S,3S,4R,5S,6S)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO12/c1-7-11(21)13(23)15(25)17(28-7)31-16-14(24)12(22)10(6-20)30-18(16)29-9-4-2-8(3-5-9)19(26)27/h2-5,7,10-18,20-25H,6H2,1H3/t7-,10+,11+,12-,13+,14-,15-,16+,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNXEBSKDAQHBI-FNTPIXKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@@H]2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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